molecular formula C22H27FN2O3S B4890297 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide

Numéro de catalogue B4890297
Poids moléculaire: 418.5 g/mol
Clé InChI: HNUOHPWQWUHTGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of glycine receptor antagonists and has been studied extensively for its pharmacological properties and mechanism of action.

Mécanisme D'action

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide acts as a competitive antagonist of glycine receptors. Glycine receptors are ionotropic receptors that are activated by the neurotransmitter glycine, which is the major inhibitory neurotransmitter in the spinal cord and brainstem. By blocking the glycine receptors, this compound reduces the inhibitory tone in the central nervous system, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the amplitude of inhibitory postsynaptic potentials in spinal cord neurons, leading to an increase in the excitability of these neurons. This compound has also been shown to reduce the frequency of spontaneous inhibitory postsynaptic currents in hippocampal neurons, leading to an increase in the excitability of these neurons.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide is its potency as a glycine receptor antagonist. This compound has been shown to be highly effective in blocking glycine receptors, making it a valuable tool for studying the physiological and pharmacological properties of these receptors. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.

Orientations Futures

There are a number of future directions for research on N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide. One area of research is the development of more potent and selective glycine receptor antagonists for use in the treatment of neurological disorders. Another area of research is the investigation of the role of glycine receptors in various physiological and pathological processes, including pain, sleep, and addiction. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide, as well as its potential side effects and toxicity.

Méthodes De Synthèse

The synthesis of N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide involves the reaction of 4-methylbenzylamine with cyclohexyl isocyanate to form the corresponding urea. The urea is then reacted with 4-fluorobenzenesulfonyl chloride to form the sulfonylurea intermediate. The final product is obtained by reacting the sulfonylurea intermediate with glycine in the presence of a base.

Applications De Recherche Scientifique

N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methylbenzyl)glycinamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent antagonist of glycine receptors, which are involved in the regulation of neuronal excitability in the central nervous system. This compound has been investigated for its potential use in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and schizophrenia.

Propriétés

IUPAC Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3S/c1-17-7-9-18(10-8-17)15-24-22(26)16-25(20-5-3-2-4-6-20)29(27,28)21-13-11-19(23)12-14-21/h7-14,20H,2-6,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUOHPWQWUHTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.